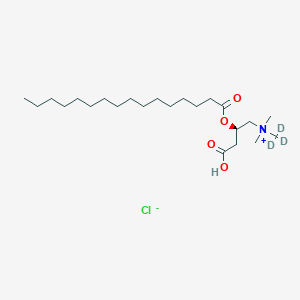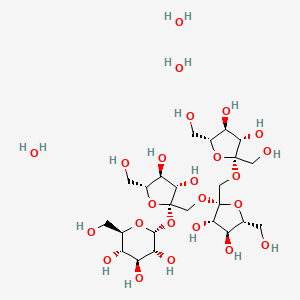
Palmitoyl-L-carnitine-d3Hydrochloride
Vue d'ensemble
Description
Palmitoyl-L-carnitine-d3 Hydrochloride is a naturally occurring long-chain acylcarnitine . It is used as an internal standard for the quantification of palmitoyl-L-carnitine by GC- or LC-MS . The molecular formula of Palmitoyl-L-carnitine-d3 Hydrochloride is C23H46ClNO4 .
Molecular Structure Analysis
The molecular structure of Palmitoyl-L-carnitine-d3 Hydrochloride consists of a long-chain fatty acid known as palmitic acid (C16:0) which is bound to the β-hydroxy group of the carnitine . The core carnitine structure, consisting of butanoate with a quaternary ammonium attached to C4 and hydroxy group at C3, is a common molecular backbone for the transfer of multiple long chain fatty acids in the TCA cycle .Chemical Reactions Analysis
Palmitoyl-L-carnitine-d3 Hydrochloride is involved in the metabolism of fatty acids . In cells, it is transported into mitochondria via carnitine palmitoyl transferase II to deliver palmitate for fatty acid oxidation and energy production .Physical And Chemical Properties Analysis
The molecular weight of Palmitoyl-L-carnitine-d3 Hydrochloride is 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 438.3303669 g/mol and the monoisotopic mass is 438.3303669 g/mol .Applications De Recherche Scientifique
1. Quantification of Palmitoyl-L-carnitine
Palmitoyl-L-carnitine-d3 Hydrochloride is used as an internal standard for the quantification of palmitoyl-L-carnitine by GC- or LC-MS .
2. Mitochondrial Fatty Acid Oxidation
Palmitoyl-L-carnitine-d3 Hydrochloride is a well-known intermediate in mitochondrial fatty acid oxidation. It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine, which is present in various food items and an essential nutrient for energy production and fatty acid metabolism .
3. Regulation of Membrane Molecular Dynamics
The classical biological functions of Palmitoyl-L-carnitine-d3 Hydrochloride are involved in the regulations of membrane molecular dynamics .
4. Inhibition of KATP Channel Activity
Palmitoyl-L-carnitine-d3 Hydrochloride inhibits KATP channel activity through its interaction with Kir6.2 .
5. Anti-coagulant Effects
Palmitoyl-L-carnitine-d3 Hydrochloride exerts anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA). It directly interacts with plasmin and tPA, showing high affinities .
6. Inhibition of Thrombosis
In mouse models, Palmitoyl-L-carnitine-d3 Hydrochloride administration significantly inhibited FeCl3-induced arterial thrombosis. It also mitigated intracerebral thrombosis and inflammation in a transient middle cerebral artery occlusion (tMCAO) mouse model .
7. Drug Delivery Systems
There is ongoing research on the use of Palmitoyl-L-carnitine-d3 Hydrochloride in the synthesis of nanoemulsions as drug delivery systems .
Safety And Hazards
Orientations Futures
Palmitoyl-L-carnitine-d3 Hydrochloride is used as an internal standard for the quantification of palmitoyl-L-carnitine . It has potential applications in the study of fatty acid oxidation and energy production, as well as in the study of lecithin:cholesterol acyltransferase activity and intestinal absorption of certain antibiotics .
Propriétés
IUPAC Name |
[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-HZBHYVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl-L-carnitine-d3Hydrochloride | |
CAS RN |
1334532-26-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)



![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)




